4-Hydroxycinnamamide
Overview
Description
4-Hydroxycinnamamide is a compound that belongs to the class of phenylpropanoids . It appears as a powder and has a molecular formula of C9H9NO2 . It has been found to have antioxidant activity and its derivatives are specific inhibitors of tyrosine-specific protein kinases .
Synthesis Analysis
4-Hydroxycinnamamide can be synthesized from glucose in Escherichia coli by introducing a combination of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another method involves the coupling of the corresponding 4-hydroxycinnamic acids with N, O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .
Molecular Structure Analysis
The molecular formula of 4-Hydroxycinnamamide is C9H9NO2, and it has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .
Physical And Chemical Properties Analysis
4-Hydroxycinnamamide is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 163.2 .
Scientific Research Applications
Synthesis and Antioxidant Activities
4-Hydroxycinnamamide has been synthesized and evaluated for its antioxidant properties. Studies have shown that certain derivatives of 4-hydroxycinnamamide exhibit potent inhibition of lipid peroxidation and significant radical scavenging activities, indicating their potential as antioxidants (Jung et al., 2002).
Anticancer Potential
Research has identified N-hydroxycinnamamide derivatives and assessed their anticancer potential against various cancer cell lines, including breast cancer. Certain compounds within this group have shown potent activity against cancer cells, suggesting a potential role in cancer treatment (Shukla et al., 2018).
Histone Deacetylase Inhibition
N-Hydroxycinnamamide-based compounds have been developed as histone deacetylase inhibitors (HDACIs), showing promising results in antitumor activity. These compounds exhibit selectivity and potency in inhibiting HDACs, making them potential candidates for cancer therapy (Li et al., 2014).
Plant Immunity and Agriculture
Studies on the hydroxycinnamic acid amide pathway in plants, to which 4-hydroxycinnamamide belongs, have highlighted its role in plant–pathogen interactions and plant defenses. These findings are significant for agricultural applications, particularly in enhancing crop resistance to diseases (Liu et al., 2022).
Corrosion Inhibition
Praseodymium 4-hydroxycinnamate has been investigated as a corrosion inhibitor for steel in NaCl solutions. This compound effectively inhibits corrosion, suggesting potential applications in materials science and engineering (Nam et al., 2014).
Lipid Metabolism
A study on 4-hydroxycinnamate demonstrated its ability to lower plasma and hepatic lipids without altering antioxidant enzyme activities. This suggests potential applications in the study of lipid metabolism and related diseases (Lee et al., 2003).
Future Directions
Research on 4-Hydroxycinnamamide and its derivatives has shown promising results in the field of medicine. For instance, a novel series of histone deacetylase inhibitors combining N-hydroxycinnamamide bioactive fragment and indole bioactive fragment was designed and synthesized, exhibiting promising total HDACs inhibitory activity and in vitro antiproliferative activities .
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLJOHWFORNLY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycinnamamide | |
CAS RN |
194940-15-3 | |
Record name | 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.